(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Overview
Description
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C13H14FNO3 and its molecular weight is 251.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel compounds through the synthesis of derivatives involving (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. For instance, novel Mannich bases bearing a pyrazolone moiety were synthesized, characterized, and their electrochemical behavior studied through techniques like polarography and cyclic voltammetry. These compounds were synthesized via the Mannich reaction, highlighting their potential for further electrochemical applications (Naik et al., 2013).
Antimicrobial Activity
Some synthesized fluorinated compounds, including derivatives of this compound, have shown promising antimicrobial activity. A study focused on benzothiazolo imidazole compounds derived from 4-Fluoro-3-chloroanilline, revealing significant antimicrobial properties against various pathogens (Sathe et al., 2011).
Anticancer Activity
Novel fluoro substituted benzo[b]pyran compounds, synthesized through the reaction with chloroacetic acid and aromatic aldehyde, were tested against human cancer cell lines, showcasing their potential as anticancer agents at low concentrations compared to reference drugs (Hammam et al., 2005).
Electrochemical and Kinetic Studies
Kinetic and thermodynamic studies on the oxidation of 4-Oxo-4-phenyl Butanoic Acid by various agents in an aqueous acetic acid medium have been conducted. These studies offer insights into the reaction mechanisms and potential applications of these compounds in electrochemical sensors or as intermediates in synthetic chemistry (Yogananth & Mansoor, 2015).
Application in Carbohydrate Chemistry
The synthesis and application of a protected glycosyl donor involving the this compound derivative have been explored for its use in carbohydrate chemistry. This research contributes to the development of new methodologies for the protection and deprotection of hydroxyl groups in complex sugar molecules (Spjut et al., 2010).
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-3-1-9(2-4-10)12(13(17)18)15-7-5-11(16)6-8-15/h1-4,12H,5-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDORXXXEFSZGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661395 | |
Record name | (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-63-9 | |
Record name | (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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